molecular formula C7H13BN2O2 B13908287 [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid CAS No. 1319751-89-7

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B13908287
CAS No.: 1319751-89-7
M. Wt: 168.00 g/mol
InChI Key: DQWPJAPGLRIGLD-UHFFFAOYSA-N
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Description

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a specialized organoboron compound belonging to the class of pyrazole boronic acids. These compounds serve as versatile building blocks in synthetic organic chemistry , particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds . The boronic acid functional group is known for its stability, low toxicity, and the fact that it degrades to boric acid, which is considered a "green compound" . In medicinal chemistry, boronic acids are considered privileged structures due to their unique physicochemical properties and their role as bioisosteres of carboxylic acids . The core pyrazole scaffold is a prominent heterocycle in drug design, frequently explored for its potential in developing enzyme inhibitors. For instance, 3,5-diphenylpyrazole derivatives have been identified as potent and selective inhibitors of metalloproteases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The introduction of a boronic acid group to bioactive molecules can significantly modify their selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving existing biological activities . The specific N-(butan-2-yl) substituent on the pyrazole ring in this compound can be strategically utilized to modulate the molecule's lipophilicity and steric bulk, which are critical parameters in optimizing a compound's absorption, distribution, and overall drug-like properties. This makes [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid a valuable reagent for researchers engaged in the synthesis and discovery of new pharmaceutical agents , especially in constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1319751-89-7

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(1-butan-2-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3

InChI Key

DQWPJAPGLRIGLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C(C)CC)(O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step Reagents and Conditions Outcome
1. Palladium-catalyzed borylation 1-Boc-4-bromopyrazole or 1-Boc-4-iodopyrazole (0.1 mol), pinacol diboron (0.1 mol), palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride, 0.001 mol), potassium acetate or sodium acetate (0.1-0.2 mol), solvent (ethanol or isopropanol), reflux under nitrogen for 16 h Formation of 1-Boc-4-pyrazole boronic acid pinacol ester with yields 82-86%
2. Deprotection and conversion Heating the crude product to molten state at 140-180 °C until no gas evolution (removal of Boc group), cooling, adding petroleum ether, stirring and filtering Pure 4-pyrazole boronic acid pinacol ester with ~80% yield

Reaction Details and Conditions

  • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride or its dichloromethane complex.
  • Base: Potassium acetate or sodium acetate.
  • Solvent: Ethanol or isopropanol.
  • Temperature: 25-110 °C for borylation; 140-180 °C for deprotection.
  • Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.
  • Duration: Typically 16 hours for the borylation step.
  • Purification: Extraction with petroleum ether; filtration and drying.

Yields and Characterization

  • Yields of the pinacol ester intermediate range from 82.3% to 85.7%.
  • Final boronic acid pinacol ester yields about 80.2%.
  • Characterization by ^1H-NMR confirms product identity (signals corresponding to pinacol groups and pyrazole protons).

Adaptation for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid

While the above method is for 1-Boc-4-pyrazole derivatives, the substitution at the 1-position with butan-2-yl can be introduced either before or after the borylation step, depending on synthetic feasibility.

  • Pre-borylation substitution: Starting from 1-(butan-2-yl)-4-halogenopyrazole, the palladium-catalyzed borylation can be applied directly.
  • Post-borylation substitution: Alternatively, the boronic acid pinacol ester can be functionalized at the 1-position if the chemistry allows.

The presence of the butan-2-yl group may require optimization of reaction conditions due to steric and electronic effects.

Alternative Suzuki-Miyaura Cross-Coupling Approaches

Patent EP3280710B1 describes Suzuki coupling reactions involving pyrazole boronic acid pinacol esters with aryl halides in the presence of palladium catalysts and bases such as sodium carbonate, in solvents like tetrahydrofuran (THF), toluene, and water mixtures. Although focused on different pyrazole derivatives, this methodology is applicable for synthesizing substituted pyrazole boronic acids by cross-coupling.

Parameter Conditions
Catalyst Bis(triphenylphosphine)palladium(II) chloride
Base Sodium carbonate
Solvent THF-water or THF-toluene-water
Temperature Reflux conditions (typically 60-80 °C)
Additives Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Workup Distillation to dryness, addition of water/ethanol, filtration of precipitate

This approach can be used to introduce the butan-2-yl substituent via a suitable halopyrazole precursor or to further functionalize the pyrazole ring after boronate formation.

Purification and Isolation Techniques

  • Crystallization: Addition of non-polar solvents such as petroleum ether or ethanol to precipitate the boronic acid pinacol ester.
  • Filtration: Vacuum filtration to isolate solid products.
  • Drying: Under reduced pressure to remove residual solvents.
  • Monitoring: Thin-layer chromatography (TLC) or point plate methods to monitor reaction completion.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Catalyst Solvent Temperature Time Yield (%) Notes
Borylation of 1-Boc-4-halogenopyrazole Pinacol diboron, potassium/sodium acetate [1,1'-bis(diphenylphosphino)ferrocene] PdCl2 Ethanol or isopropanol 25-110 °C reflux 16 h 82-86 Nitrogen atmosphere, oxygen removed
Deprotection to boronic acid pinacol ester Heating molten intermediate None (thermal) None (molten state) 140-180 °C Until no gas evolved ~80 Cooling, petroleum ether addition for purification
Suzuki coupling (alternative) Pyrazole boronic acid pinacol ester + aryl halide Pd(PPh3)2Cl2 THF-water or THF-toluene-water Reflux (~60-80 °C) Several hours Variable Phase transfer catalyst used

Research Perspectives and Considerations

  • The choice of halogen in the pyrazole precursor (iodine or bromine) affects the reaction rate and yield, with iodides generally more reactive.
  • The palladium catalyst ligand environment (ferrocene-based ligands) enhances catalytic activity and selectivity.
  • Base selection (acetates, carbonates) influences the boronation efficiency and product purity.
  • The thermal deprotection step must be carefully controlled to avoid decomposition.
  • The butan-2-yl substituent may require tailored reaction conditions due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazol-4-yl boronic acids are highly dependent on substituents at the N1 position. Key analogs include:

Compound Name Substituent (N1 Position) Key Properties/Applications References
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid Butan-2-yl (aliphatic) Potential PBP1b inhibition; moderate lipophilicity
1-(2-Chlorophenyl)-1H-pyrazol-4-yl-boronic acid 2-Chlorophenyl (aromatic) Antimicrobial/anticancer applications; higher planarity
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl (small alkyl) Synthetic intermediate; lower steric hindrance
1-(1-BOC-piperidin-4-yl)-1H-pyrazol-4-yl-boronic acid BOC-protected piperidinyl Protease inhibition; enhanced solubility
  • Electronic Effects : Aryl substituents (e.g., 2-chlorophenyl) increase electron-withdrawing effects, lowering the boronic acid's pKa compared to aliphatic groups. For example, fluoro-substituted analogs exhibit pKa values influenced by through-space stabilization .
  • Steric Effects : Bulky substituents like butan-2-yl may reduce binding affinity in enzyme pockets but improve membrane permeability. In contrast, methyl or phenyl groups offer minimal steric interference, favoring Suzuki-Miyaura cross-coupling reactivity .

Physicochemical Properties

  • pKa and Reactivity : Boronic acids with aliphatic substituents typically have higher pKa values (~8–10) compared to aryl analogs (~7–8), affecting their binding to diols (e.g., glucose) under physiological conditions .
  • Solubility : The butan-2-yl group enhances solubility in organic solvents (e.g., THF, acetonitrile) compared to polar aryl analogs, which may favor aqueous applications .

Biological Activity

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Boronic acids, including this compound, are known for their unique chemical properties that allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This specific compound features a pyrazole ring, which contributes to its biological activity. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in biological systems.

The biological activity of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is primarily attributed to its ability to inhibit specific enzymes and kinases. Research indicates that pyrazole derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that compounds similar to [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown sub-micromolar antiproliferative activity against ovarian cancer cells (GI50 values ranging from 0.127 to 0.560 µM) and effective inhibition of CDK2 with Ki values as low as 0.005 µM .

Table 1: Antiproliferative Activities of Pyrazole Derivatives

CompoundCell LineGI50 (µM)Ki (µM)
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acidA2780 (Ovarian)0.127 - 0.5600.005
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesA2780 (Ovarian)0.1270.005

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It exhibits moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase and antiurease enzymes, with IC50 values indicating effective inhibition at low concentrations .

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06

Case Studies

In one notable study, the synthesis of a novel boronic ester derivative was reported, which demonstrated significant antioxidant and antibacterial activities alongside its anticancer properties . The compound's formulation was tested in vivo and in vitro, revealing no toxicity on healthy cell lines while showing high cytotoxicity against cancerous cells.

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